molecular formula C8H3ClN2O2 B8523171 1-Chloro-2,4-diisocyanatobenzene CAS No. 4998-28-1

1-Chloro-2,4-diisocyanatobenzene

Cat. No. B8523171
Key on ui cas rn: 4998-28-1
M. Wt: 194.57 g/mol
InChI Key: SZBXTBGNJLZMHB-UHFFFAOYSA-N
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Patent
US05580946

Procedure details

4-chloro-1,3-phenylene diisocyanate; 4-bromo-1,3-phenylene diisocyanate;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-bromo-1,3-phenylene diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([N:8]=[C:9]=[O:10])=[CH:4][C:3]=1[N:11]=[C:12]=[O:13].BrC1C=CC(N=[C:22]=[O:23])=CC=1N=C=O>>[CH3:22][O:23][C:2]1[CH:7]=[CH:6][C:5]([N:8]=[C:9]=[O:10])=[CH:4][C:3]=1[N:11]=[C:12]=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)N=C=O)N=C=O
Step Two
Name
4-bromo-1,3-phenylene diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1)N=C=O)N=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC1=C(C=C(C=C1)N=C=O)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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